1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride

描述

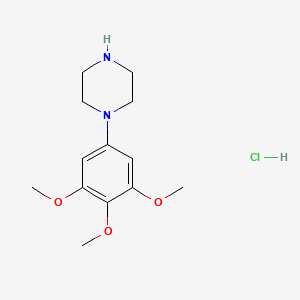

1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C13H21ClN2O3 and a molecular weight of 288.77 g/mol . This compound is known for its versatile applications in various fields, including medicinal chemistry and pharmacology.

准备方法

The synthesis of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .

化学反应分析

1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new compounds.

科学研究应用

1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is employed in studies related to enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

作用机制

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which play crucial roles in cell division and stress response. Additionally, it can modulate receptor activity, leading to various biological effects .

相似化合物的比较

1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride can be compared with other similar compounds, such as:

1-(2,3,4-Trimethoxybenzyl)piperazine hydrochloride: This compound has a similar structure but differs in the position of the methoxy groups on the benzyl ring.

Trimetazidine: Known for its use in treating angina pectoris, it shares a similar piperazine core but has different substituents on the benzyl ring.

The unique arrangement of methoxy groups in this compound contributes to its distinct biological activity and makes it a valuable compound for research and development .

生物活性

1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring substituted with a 3,4,5-trimethoxyphenyl group. Its molecular formula is CHNO and it has been identified with the PubChem CID 104095. The trimethoxyphenyl moiety contributes to its lipophilicity and potential interactions with biological targets.

Biological Activities

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antimicrobial properties against a range of pathogens. The trimethoxy substitution may enhance interactions with microbial membranes or enzymes.

- Anticancer Activity : Research indicates that derivatives of piperazine can inhibit cancer cell proliferation. For example, compounds related to this structure have demonstrated significant antiproliferative effects in breast cancer cell lines (IC values ranging from 52 nM to 74 nM) . Mechanistically, these compounds may induce apoptosis and disrupt microtubule dynamics .

- Neuroprotective Effects : Some studies suggest potential neuroprotective roles for piperazine derivatives. For instance, related compounds have shown efficacy in models of ischemic stroke, reducing infarct size and improving neurological outcomes .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as inosine-5′-monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in pathogens like Mycobacterium tuberculosis .

- Receptor Interaction : The compound may interact with various receptors or ion channels, modulating their activity and leading to downstream biological effects. This interaction could be influenced by the trimethoxy group enhancing binding affinity.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound and its analogs:

- Antimicrobial Studies : A study examining structurally related piperazines found that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the piperazine structure can significantly affect antimicrobial potency.

- Anticancer Evaluation : A series of piperazine derivatives were tested against various cancer cell lines. The results indicated that specific substitutions on the piperazine ring could lead to enhanced anticancer activity, highlighting the importance of structural variations .

- Neuroprotective Assessment : In animal models of stroke, compounds similar to this compound demonstrated reduced neuronal damage and improved recovery metrics compared to controls .

Comparative Analysis

To better understand the efficacy of this compound in comparison to similar compounds, a summary table is provided below:

| Compound | Activity Type | IC | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 52 nM (MCF-7) | Apoptosis induction |

| Piperazine derivative A | Antimicrobial | 20 µg/mL (E. coli) | Membrane disruption |

| Piperazine derivative B | Neuroprotective | Not specified | Enzyme inhibition |

属性

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3.ClH/c1-16-11-8-10(15-6-4-14-5-7-15)9-12(17-2)13(11)18-3;/h8-9,14H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWBIYGLDJXNGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641011 | |

| Record name | 1-(3,4,5-Trimethoxyphenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38869-07-7 | |

| Record name | 1-(3,4,5-Trimethoxyphenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。